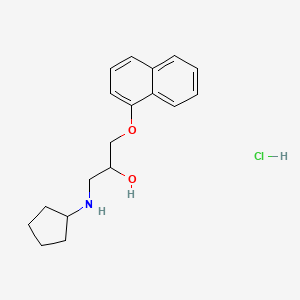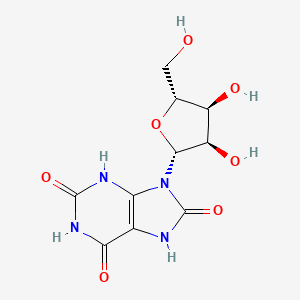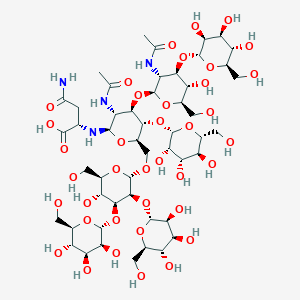
Ruthenium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(2+) is a monoatomic dication and a divalent metal cation.
Applications De Recherche Scientifique
Bioanalysis Applications
Ruthenium(2+), particularly in the form of tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)3(2+)], plays a significant role in bioanalysis. This complex is utilized in Electrochemiluminescence (ECL) assays, including DNA, immunoassays, and functional nucleic acid sensors. The unique properties of Ru(bpy)3(2+) in ECL have made it a valuable tool in constructing effective bioassays (Wei & Wang, 2011).
Photochemistry and Photophysics
Ruthenium(II) polypyridine complexes are deeply investigated for their photochemical properties. They are used in multicomponent systems for light harvesting, photoinduced charge separation, and photocatalytic processes. Their applications extend to biological systems and dye-sensitized photoelectrochemical cells, demonstrating their versatility in various research fields (Campagna et al., 2007).
Biomolecular and Cellular Applications
Ruthenium(II) polypyridine complexes find extensive use in biomolecular and cellular applications due to their rich photophysical and photochemical properties. They are explored as bioimaging reagents, biomolecular probes, and phototherapeutic agents, showcasing their diverse applications in biological and medical research (Shum et al., 2019).
In Vitro and In Vivo Applications
These complexes are also prominent in in vitro cellular and in vivo applications. Their use ranges from imaging agents to promising candidates for therapeutics, reflecting the extensive research and diverse applications of these complexes in biological systems (Poynton et al., 2017).
Basic Research to Applications
The chemistry of ruthenium polypyridyl complexes has seen a steady increase in interest, bridging the gap between basic and applied research. The interaction of these complexes with DNA and their potential in various applications, including therapeutics, highlights the significance of their evolving role in scientific research (Vos & Kelly, 2006).
Paramagnetic NMR Spectra in Metallodrugs
Ruthenium-based compounds are potential candidates as anticancer metallodrugs. The study of paramagnetic NMR spectra of these compounds, especially in the Ru(III) oxidation state, provides insights into their chemical shifts and electronic structures, contributing to the understanding of their pharmacological properties (Novotný et al., 2016).
Biomedical Applications
Ruthenium and its complexes have a significant role in biomedical applications, particularly in diagnostic and treatment aspects. They are used in determining levels of various biomarkers in the human body and have shown effectiveness in antimicrobial, immunosuppressant, and anticancer activities (Sahu et al., 2018).
Nuclear Energy and Cancer Treatment
Ruthenium isotopes are crucial in the nuclear field, particularly in nuclear reactors and nuclear accident scenarios. Radioisotope Ru-106, a product of ruthenium, is used in brachytherapy for cancer treatment, demonstrating the element's dual role in energy and medical fields (Zuba et al., 2020).
Propriétés
Numéro CAS |
22541-59-9 |
|---|---|
Nom du produit |
Ruthenium(2+) |
Formule moléculaire |
Ru+2 |
Poids moléculaire |
101.1 g/mol |
Nom IUPAC |
ruthenium(2+) |
InChI |
InChI=1S/Ru/q+2 |
Clé InChI |
YAYGSLOSTXKUBW-UHFFFAOYSA-N |
SMILES |
[Ru+2] |
SMILES canonique |
[Ru+2] |
Autres numéros CAS |
12501-45-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



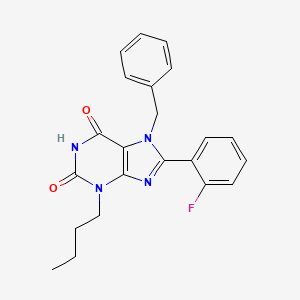
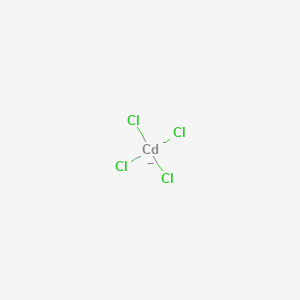
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
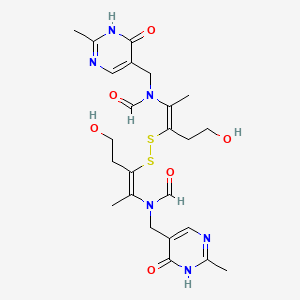

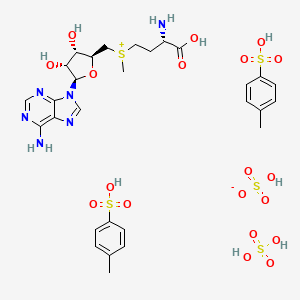
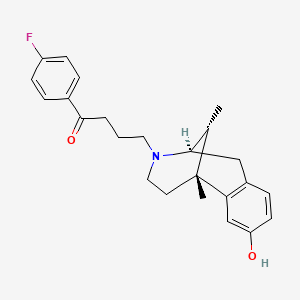
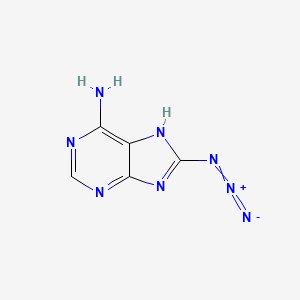
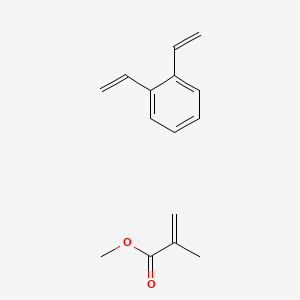
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
